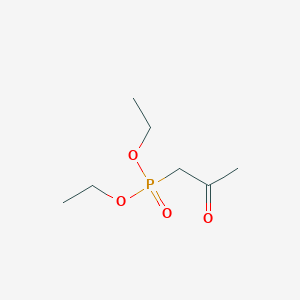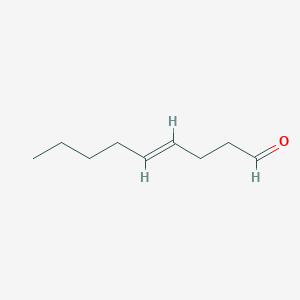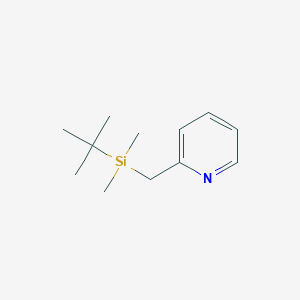
2-(tert-Butyldimethylsilylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyldimethylsilylmethyl)pyridine, also known as TBS-pyridine, is a chemical compound that belongs to the pyridine family. It is a versatile reagent that is widely used in organic synthesis due to its unique properties. TBS-pyridine is a colorless liquid that is soluble in many organic solvents. It has a molecular formula of C12H23NSi and a molecular weight of 209.41 g/mol.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyldimethylsilylmethyl)pyridine is based on its ability to act as a nucleophile. The tert-butyldimethylsilyl group is a strong electron-withdrawing group, which makes the nitrogen atom in pyridine derivatives more nucleophilic. This increased nucleophilicity allows for the formation of new carbon-nitrogen bonds under mild conditions.
Effets Biochimiques Et Physiologiques
2-(tert-Butyldimethylsilylmethyl)pyridine has no known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and has no applications in medicine or biology.
Avantages Et Limitations Des Expériences En Laboratoire
2-(tert-Butyldimethylsilylmethyl)pyridine has several advantages as a synthetic reagent. It is a stable and easy-to-handle liquid that is soluble in many organic solvents. It is also relatively inexpensive and readily available. However, 2-(tert-Butyldimethylsilylmethyl)pyridine has some limitations. It is a highly reactive reagent that requires careful handling and storage. It is also sensitive to air and moisture, which can lead to decomposition.
Orientations Futures
There are several future directions for the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in scientific research. One area of interest is the development of new synthetic methods that use 2-(tert-Butyldimethylsilylmethyl)pyridine as a key reagent. Another area is the synthesis of new pyridine derivatives that have potential applications in medicine, biology, and materials science. Additionally, the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in the synthesis of natural products and agrochemicals is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(tert-Butyldimethylsilylmethyl)pyridine can be achieved through several methods. One of the most common methods is the reaction of pyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a reactive intermediate, which then reacts with pyridine to form 2-(tert-Butyldimethylsilylmethyl)pyridine. Other methods include the reaction of pyridine with tert-butyldimethylsilyl triflate (TBDMSOTf) or tert-butyldimethylsilyl bromide (TBDMSBr).
Applications De Recherche Scientifique
2-(tert-Butyldimethylsilylmethyl)pyridine has been widely used in scientific research due to its unique properties. It is commonly used as a protecting group for the nitrogen atom in pyridine derivatives. This protecting group can be easily removed under mild conditions, allowing for the synthesis of a wide range of pyridine derivatives. 2-(tert-Butyldimethylsilylmethyl)pyridine has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
129750-61-4 |
|---|---|
Nom du produit |
2-(tert-Butyldimethylsilylmethyl)pyridine |
Formule moléculaire |
C12H21NSi |
Poids moléculaire |
207.39 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C12H21NSi/c1-12(2,3)14(4,5)10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 |
Clé InChI |
ZQYNSEURCIBTHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
SMILES canonique |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
Synonymes |
Pyridine,2-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

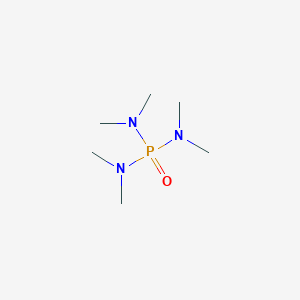
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
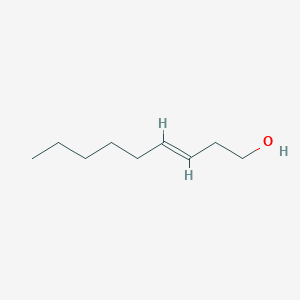

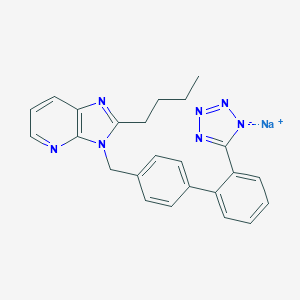
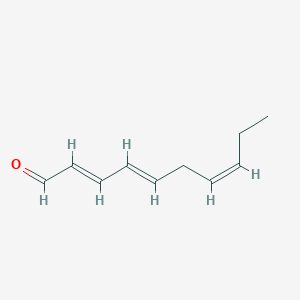
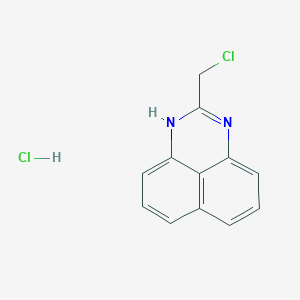
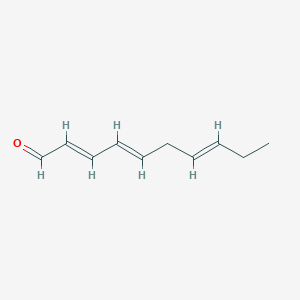
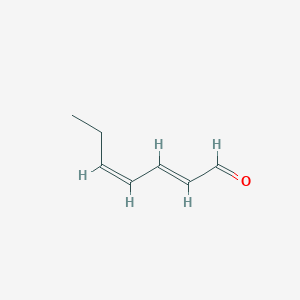
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
